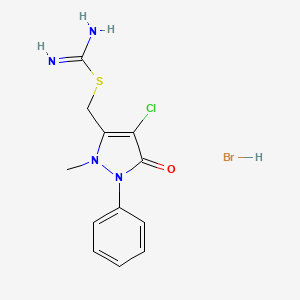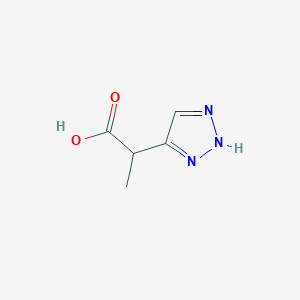
2-(1H-1,2,3-Triazol-5-yl)propanoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-1,2,3-Triazol-5-yl)propanoic acid is a compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their wide range of applications in various fields such as pharmaceuticals, agrochemicals, and material sciences . The triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3-Triazol-5-yl)propanoic acid can be achieved through various methods. One common method involves the use of “Click” chemistry, which is a copper-catalyzed azide-alkyne cycloaddition reaction . This method is highly efficient and provides high yields of the desired product. The reaction typically involves the use of an alkyne and an azide in the presence of a copper catalyst under mild conditions.
Another method involves the use of Suzuki–Miyaura cross-coupling reaction in an aqueous medium . This method uses (S)-(-)-ethyl lactate as a starting material, which undergoes a cross-coupling reaction with different arylboronic acids to afford the target molecules in good yields.
Industrial Production Methods
Industrial production of 2-(1H-1,2,3-Triazol-5-yl)propanoic acid typically involves large-scale synthesis using the aforementioned methods. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The reaction conditions are optimized to ensure high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(1H-1,2,3-Triazol-5-yl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include factors such as temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions can produce oxides, while substitution reactions can yield various substituted triazole derivatives .
Aplicaciones Científicas De Investigación
2-(1H-1,2,3-Triazol-5-yl)propanoic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and materials.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, photographic materials, and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of 2-(1H-1,2,3-Triazol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and hydrophobic interactions with active site residues of enzymes, leading to inhibition of enzyme activity . Molecular docking studies have shown that the compound can bind to the active site of carbonic anhydrase-II enzyme, inhibiting its activity .
Comparación Con Compuestos Similares
2-(1H-1,2,3-Triazol-5-yl)propanoic acid can be compared with other similar compounds such as:
2-Hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid: This compound has a similar triazole ring but differs in the position and type of substituents.
3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides: These compounds have an amino group and are used in different applications.
The uniqueness of 2-(1H-1,2,3-Triazol-5-yl)propanoic acid lies in its specific triazole ring structure and its ability to undergo various chemical reactions, making it a versatile compound in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C5H7N3O2 |
|---|---|
Peso molecular |
141.13 g/mol |
Nombre IUPAC |
2-(2H-triazol-4-yl)propanoic acid |
InChI |
InChI=1S/C5H7N3O2/c1-3(5(9)10)4-2-6-8-7-4/h2-3H,1H3,(H,9,10)(H,6,7,8) |
Clave InChI |
HQZXWGJQZSXBFQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NNN=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


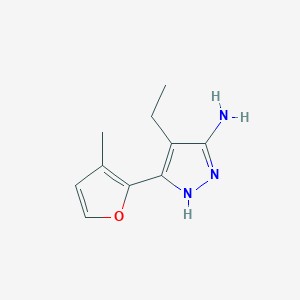
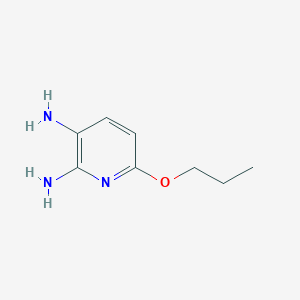
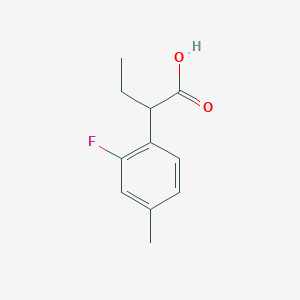

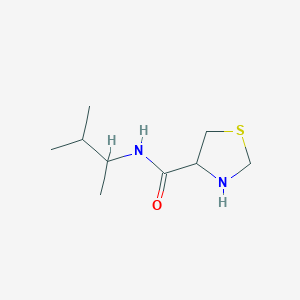

![7-(Furan-2-YL)-4H,5H,6H,7H-thieno[2,3-C]pyridine](/img/structure/B15239836.png)
![rel-(1R,2S,4S)-7-Azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15239838.png)
![1-[2-(3-Amino-5-methyl-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol](/img/structure/B15239839.png)
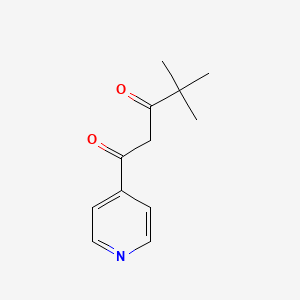
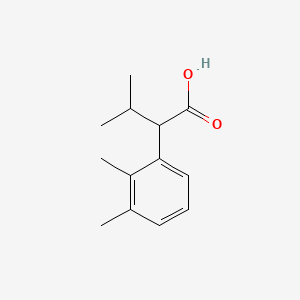
![2-Methyl-2,6-diazaspiro[3.5]nonane](/img/structure/B15239853.png)

